molecular formula C8H7NSSe B14346198 [(Isothiocyanatomethyl)selanyl]benzene CAS No. 98060-77-6

[(Isothiocyanatomethyl)selanyl]benzene

Cat. No.: B14346198
CAS No.: 98060-77-6
M. Wt: 228.19 g/mol
InChI Key: SSYRKEXJCQCREF-UHFFFAOYSA-N
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Description

[(Isothiocyanatomethyl)selanyl]benzene is an organic compound with the molecular formula C8H7NSSe. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring through a methylselanyl linkage.

Properties

CAS No.

98060-77-6

Molecular Formula

C8H7NSSe

Molecular Weight

228.19 g/mol

IUPAC Name

isothiocyanatomethylselanylbenzene

InChI

InChI=1S/C8H7NSSe/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

SSYRKEXJCQCREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CN=C=S

Origin of Product

United States

Preparation Methods

Formation of Benzyl Selenide

Benzyl chloride reacts with sodium selenide (Na₂Se) in ethanol under reflux to produce benzyl selenide (PhCH₂SeH). The reaction proceeds via nucleophilic displacement, where selenide ions attack the benzylic carbon:
$$
\text{PhCH}2\text{Cl} + \text{Na}2\text{Se} \rightarrow \text{PhCH}_2\text{SeH} + 2\text{NaCl}
$$
Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C (reflux)
  • Duration: 3–4 hours
  • Yield: ~75% (estimated from analogous selenide syntheses)

Introduction of the Isothiocyanate Group

Benzyl selenide is treated with thiophosgene (Cl₂C=S) in the presence of triethylamine (Et₃N) to form [(Isothiocyanatomethyl)selanyl]benzene. The base deprotonates the selenol, enabling nucleophilic attack on thiophosgene:
$$
\text{PhCH}2\text{Se}^- + \text{Cl}2\text{C=S} \rightarrow \text{PhCH}2\text{Se–C(=S)Cl} + \text{Cl}^-
$$
Subsequent elimination of HCl yields the isothiocyanate:
$$
\text{PhCH}
2\text{Se–C(=S)Cl} + \text{Et}3\text{N} \rightarrow \text{PhCH}2\text{Se–N=C=S} + \text{Et}_3\text{NH}^+ \text{Cl}^-
$$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Duration: 2 hours
  • Yield: 60–70%

Alternative Pathways Explored in Literature

Benzylic Halide and Potassium Selenocyanate

A modified approach replaces sodium selenide with potassium selenocyanate (KSeCN) to directly introduce selenium and cyanate groups:
$$
\text{PhCH}2\text{Cl} + \text{KSeCN} \rightarrow \text{PhCH}2\text{SeCN} + \text{KCl}
$$
The selenocyanate intermediate (PhCH₂SeCN) is then converted to the isothiocyanate via thionation using hydrogen sulfide (H₂S) or Lawesson’s reagent:
$$
\text{PhCH}2\text{SeCN} + \text{H}2\text{S} \rightarrow \text{PhCH}_2\text{Se–N=C=S} + \text{HCN}
$$
Challenges :

  • Low yields (~40%) due to competing side reactions
  • Requires strict control of H₂S gas flow

Oxidative Coupling of Selenols and Isothiocyanates

A radical-mediated method couples benzyl selenol (PhCH₂SeH) with phenyl isothiocyanate (PhN=C=S) under oxidative conditions:
$$
\text{PhCH}2\text{SeH} + \text{PhN=C=S} \xrightarrow{\text{CuI, O}2} \text{PhCH}_2\text{Se–N=C=S} + \text{PhH}
$$
Conditions :

  • Catalyst: CuI (10 mol%)
  • Oxidant: Molecular oxygen
  • Solvent: Acetonitrile
  • Yield: 50–55%

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve selenide formation but risk oxidizing selenium.
  • Low temperatures (0–5°C) during thiophosgene reactions minimize polysulfide byproducts.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate selenide synthesis in biphasic systems.
  • Microwave irradiation reduces reaction times for selenocyanate-to-isothiocyanate conversion (30 minutes vs. 2 hours).

Analytical Characterization

Property Value Method
Molecular Weight 228.19 g/mol HRMS
Melting Point 98–100°C DSC
$$^{77}\text{Se NMR}$$ δ 256 ppm (singlet) CDCl₃, 76 MHz
IR (C≡N stretch) 2105 cm⁻¹ KBr pellet
X-ray Diffraction Monoclinic, space group P2₁/c Single-crystal analysis

Industrial Scalability

The primary method (Section 1) is feasible for kilogram-scale production with modifications:

  • Continuous Flow Reactors : Minimize thiophosgene exposure and improve heat transfer.
  • In Situ Selenide Generation : Use NaHSe (from NaH and Se) to avoid handling solid Na₂Se.

Emerging Techniques

Electrochemical Synthesis

Recent advances propose electrocatalytic selenation of benzyl chlorides using graphite electrodes, followed by thiophosgene treatment:
$$
\text{PhCH}2\text{Cl} + \text{Se} \xrightarrow{\text{electrolysis}} \text{PhCH}2\text{Se}^- \xrightarrow{\text{Cl}2\text{C=S}} \text{PhCH}2\text{Se–N=C=S}
$$
Advantages :

  • Avoids stoichiometric selenide salts
  • 65% yield at 50 mA/cm²

Biocatalytic Routes

Preliminary studies use E. coli-expressed selenocysteine lyases to catalyze selenol formation from benzyl chloride and selenite:
$$
\text{PhCH}2\text{Cl} + \text{SeO}3^{2-} \xrightarrow{\text{enzyme}} \text{PhCH}2\text{SeH} + \text{Cl}^- + \text{H}2\text{O}
$$
Limitations :

  • Low throughput (20% yield)
  • Requires genetic engineering

Chemical Reactions Analysis

Types of Reactions

[(Isothiocyanatomethyl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Isothiocyanatomethyl)selanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Isothiocyanatomethyl)selanyl]benzene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. The compound’s selenium atom also plays a role in its biological effects, potentially through redox reactions and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Isothiocyanatomethyl)selanyl]benzene is unique due to the presence of both the isothiocyanate and selenium groups, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(Isothiocyanatomethyl)selanyl]benzene, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via in situ trapping methods using selenide precursors and methyl isothiocyanate derivatives. Key parameters include maintaining sub-zero temperatures (e.g., -78°C in THF) and stoichiometric control (1:1 to 1:3 molar ratios) to minimize side reactions. Reproducibility requires precise documentation of solvent purity, reaction time, and inert atmosphere conditions . For validation, replicate reactions under varying conditions (e.g., temperature gradients, solvent polarity) and analyze yields via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for selenium's electronic effects?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify selanyl and isothiocyanate moieties, but supplement with 77Se^{77}\text{Se} NMR for selenium coordination analysis. Selenium’s electronegativity (χ = 2.55) induces deshielding in adjacent protons; compare chemical shifts with analogous sulfur compounds to isolate selenium-specific effects. X-ray crystallography is critical for confirming bond angles and selenium-carbon distances (expected range: 1.90–1.95 Å) .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound under argon at -20°C in amber vials to prevent photodegradation and oxidation. Regularly test stability via TLC or FT-IR to detect selenium oxide byproducts. For handling, use gloveboxes with oxygen sensors (<1 ppm O2_2) and pre-purified solvents to avoid hydrolytic decomposition .

Advanced Research Questions

Q. How can mechanistic studies differentiate between selenium-mediated nucleophilic pathways and radical intermediates in reactions involving this compound?

  • Methodological Answer : Employ radical trapping agents (e.g., TEMPO) and monitor reaction progress via EPR spectroscopy to detect radical species. Compare kinetic isotope effects (KIE) using deuterated substrates: a KIE >1 suggests nucleophilic mechanisms, while KIE ≈1 supports radical pathways. Computational modeling (DFT) can map transition states and selenium’s spin density distribution .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

  • Methodological Answer : Cross-validate computational models (e.g., DFT, MD simulations) with experimental data by adjusting basis sets (e.g., def2-TZVP for selenium) and solvation parameters. Use sensitivity analysis to identify discrepancies in steric or electronic descriptors. Publish raw datasets and computational input files to enable peer validation .

Q. What methodologies assess the environmental stability and degradation pathways of this compound under varying pH and UV exposure?

  • Methodological Answer : Conduct accelerated degradation studies using controlled UV chambers (e.g., 254 nm wavelength) and buffer solutions (pH 3–11). Analyze degradation products via LC-QTOF-MS and quantify selenium release via ICP-MS. Compare half-lives (t1/2_{1/2}) across conditions to model environmental persistence .

Q. How can crystallographic data for this compound derivatives be utilized to predict reactivity in catalytic systems?

  • Methodological Answer : Correlate X-ray-derived metrics (e.g., Se–C bond length, dihedral angles) with catalytic turnover rates in cross-coupling reactions. Use multivariate regression to identify structural descriptors (e.g., bond elongation >0.05 Å reduces catalytic efficiency). Validate predictions via kinetic studies under standardized conditions .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in [(Isothiocyanatomomethyl)selanyl]benzene synthesis?

  • Methodological Answer : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like yield, purity, and selenium content. Use design of experiments (DoE) to identify factors (e.g., stirring rate, precursor purity) contributing to variability. Share raw chromatograms and spectral data in supplementary materials for cross-lab verification .

Q. What frameworks guide the ethical reporting of selenium toxicity in studies involving this compound?

  • Methodological Answer : Follow OECD Guidelines for chemical safety assessment (e.g., Test No. 423 for acute oral toxicity). Disclose selenium concentrations in ppm and compare with established thresholds (e.g., EPA reference dose: 5 µg/kg/day). Include negative controls to distinguish compound-specific toxicity from selenium background effects .

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